molecular formula C9H9NO4 B13784303 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE

Cat. No.: B13784303
M. Wt: 195.17 g/mol
InChI Key: GXJOVIFOJVFGES-PLNGDYQASA-N
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Description

Contextualization within the β-Nitrostyrene Chemical Class

β-Nitrostyrenes are a well-established class of compounds that serve as highly valuable intermediates in organic synthesis. The defining feature of these molecules is the carbon-carbon double bond conjugated with both an aromatic ring and a nitro group. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. nih.gov

This inherent reactivity makes β-nitrostyrenes versatile building blocks for a wide array of chemical transformations. They are frequently employed as substrates in key carbon-carbon bond-forming reactions, including:

Michael Addition: As potent Michael acceptors, they readily react with nucleophiles in a conjugate addition fashion. nih.gov

Cycloaddition Reactions: They can act as dienophiles or dipolarophiles in reactions like the Diels-Alder reaction to construct complex cyclic systems. nih.gov

Precursors to other functional groups: The nitro group itself can be chemically transformed, for instance, reduced to an amine, which opens pathways to synthesizing phenethylamines and other biologically relevant molecules. wikipedia.org

Furthermore, the nitrovinyl side chain is recognized as a potential pharmacophore, and various derivatives of β-nitrostyrene have been investigated for a range of biological activities, including antibacterial and anticancer properties. nih.govresearchgate.netuc.pt

Significance of Hydroxy and Methoxy (B1213986) Substitution Patterns in Nitrostyrenes

The functional groups on the aromatic ring play a crucial role in modulating the reactivity and properties of β-nitrostyrenes. The 2-hydroxy (ortho-hydroxy) and 4-methoxy substitution pattern of the title compound is particularly significant.

The ortho-hydroxy group is known to confer unusual reactivity compared to other substituted nitrostyrenes. nih.gov Its proximity to the nitrovinyl side chain allows for the formation of an intramolecular hydrogen bond. This interaction can lead to distinct chemical behaviors, such as facilitating C-C bond cleavage following a conjugate addition reaction and inhibiting the photoisomerization from the E-isomer (trans) to the Z-isomer (cis). nih.govresearchgate.net The presence of this ortho-hydroxyl moiety makes these compounds valuable precursors for the synthesis of heterocyclic scaffolds like benzofurans and chromenes. rsc.org

Historical Overview of Nitrostyrene (B7858105) Research Relevant to the Compound

The primary and most historically significant method for synthesizing β-nitrostyrenes is the Henry Reaction , or nitroaldol reaction, first reported by Louis Henry in 1895. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org In the context of 2-hydroxy-4-methoxy-β-nitrostyrene, the synthesis would proceed via the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with nitromethane (B149229).

The methodology for the Henry reaction has evolved over the decades. Early procedures often utilized primary amines or alkali hydroxides as catalysts. google.com Subsequent research focused on optimizing reaction conditions to improve yields and simplify procedures. The use of ammonium (B1175870) acetate (B1210297) in a solvent like acetic acid or methanol (B129727) became a common and effective method. sciencemadness.orgrsc.org More recent advancements have explored the use of heterogeneous catalysts and alternative energy sources, such as microwave irradiation, to dramatically reduce reaction times and promote greener synthetic routes. rsc.orgscirp.org

The table below summarizes synthetic approaches for structurally similar nitrostyrene derivatives, which are indicative of the methods applicable to the synthesis of 2-hydroxy-4-methoxy-β-nitrostyrene.

CompoundPrecursorsCatalyst/ConditionsKey FindingsReference
4-hydroxy-3-methoxy-β-nitrostyreneVanillin and Nitromethanen-butylamine in MethanolYielded 54%. The product acts as an acid/base indicator, changing from red in basic conditions to yellow in acidic conditions. sciencemadness.org
4-hydroxy-3-methoxy-β-nitrostyrene4-hydroxy-3-methoxybenzaldehyde and NitromethaneAmmonium acetate, conventional heating (6h)Standard "heat-and-stir" methodology. rsc.org
4-hydroxy-3-methoxy-β-nitrostyrene4-hydroxy-3-methoxybenzaldehyde and NitromethaneAmmonium acetate, microwave irradiation (5 min at 150°C)Demonstrates a significant reduction in reaction time compared to conventional methods. rsc.org
p-hydroxy-β-nitrostyrenep-hydroxybenzaldehyde and NitromethaneAmmonium acetate in glacial acetic acidA Knoevenagel-type condensation approach. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5-methoxy-2-[(Z)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H9NO4/c1-14-8-3-2-7(9(11)6-8)4-5-10(12)13/h2-6,11H,1H3/b5-4-

InChI Key

GXJOVIFOJVFGES-PLNGDYQASA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\[N+](=O)[O-])O

Canonical SMILES

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])O

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Hydroxy 4 Methoxy Beta Nitrostyrene

Reduction Reactions of the Nitro Group

The reduction of the nitroalkene functionality in β-nitrostyrenes is a cornerstone transformation for the synthesis of biologically significant phenethylamines. This process involves the reduction of both the carbon-carbon double bond and the nitro group to yield a saturated aminoalkane. Several methodologies have been developed to achieve this conversion efficiently.

Formation of Phenethylamines and Other Amine Derivatives

A primary application of reducing β-nitrostyrenes is the synthesis of phenethylamines. beilstein-journals.org This transformation requires reducing agents capable of converting the nitro group to a primary amine and saturating the alkene double bond.

Common methods for this reduction include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on charcoal (Pd/C) under a hydrogen atmosphere. It is an effective way to produce phenethylamines from β-nitrostyrenes.

Metal Hydride Reduction: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are widely used for the complete reduction of nitrostyrenes to their corresponding amines. wikipedia.org

Sodium Borohydride Systems: While sodium borohydride (NaBH₄) alone typically reduces β-nitrostyrenes to the corresponding nitroalkanes, its combination with catalysts like copper(II) chloride (CuCl₂) facilitates the full reduction to phenethylamines. beilstein-journals.orgresearchgate.net This one-pot procedure offers a rapid and mild alternative, often providing good yields in a short time frame. beilstein-journals.org

The following table summarizes various reducing systems used for the conversion of substituted β-nitrostyrenes to phenethylamines.

Reagent/Catalyst SystemSubstrateProductYieldReaction Time
NaBH₄ / CuCl₂Substituted β-nitrostyrenesSubstituted Phenethylamines62–83%10–30 min
LiAlH₄Substituted β-nitrostyrenesSubstituted PhenethylaminesN/AN/A
H₂ / Pd/CSubstituted β-nitrostyrenesSubstituted PhenethylaminesN/A3–24 hours

Oxidation Reactions

The carbon-carbon double bond in 2-hydroxy-4-methoxy-β-nitrostyrene is susceptible to oxidative cleavage. This type of reaction breaks the double bond, typically yielding two carbonyl-containing fragments. A modern approach to this transformation involves the use of photoexcited nitroarenes, which can act as effective surrogates for ozone. nih.gov This method proceeds via a radical [3+2] cycloaddition with the alkene, forming an intermediate that can be hydrolyzed under mild conditions to yield the corresponding carbonyl products. nih.gov This process allows for the controlled cleavage of the alkene in the presence of various other functional groups. nih.gov

Nucleophilic Addition Reactions

The strong electron-withdrawing nature of the nitro group makes the β-carbon of the nitrostyrene (B7858105) system highly electrophilic and thus susceptible to attack by nucleophiles. nih.gov This reactivity is fundamental to many of the synthetic applications of this class of compounds.

Michael Addition Reactions and Acceptor Properties

2-Hydroxy-4-methoxy-β-nitrostyrene is an excellent Michael acceptor. nih.govresearchgate.net In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. This reaction is driven by the resonance stabilization of the resulting carbanion intermediate by the nitro group. The high susceptibility of β-nitrostyrenes to Michael addition makes them valuable substrates in organocatalysis and for the construction of complex molecular scaffolds. beilstein-journals.orgbohrium.com

Reaction with Various Nucleophiles (e.g., thiols, furans)

A wide array of nucleophiles can participate in Michael additions with β-nitrostyrene derivatives. These include:

Amines: Primary and secondary amines readily add to the double bond. However, with ortho-hydroxy-β-nitrostyrenes, this conjugate addition can sometimes be followed by a C-C bond cleavage. nih.govresearchgate.net

Thiols: Thiophenols can act as nucleophiles in reactions with β-nitrostyrenes, often facilitated by a base. mdpi.com

Carbon Nucleophiles: Soft carbon nucleophiles such as 1,3-dicarbonyl compounds, enamines, and ylides are effective Michael donors in reactions with 2-hydroxy-β-nitrostyrenes. rsc.org

Furans: While specific examples with 2-hydroxy-4-methoxy-β-nitrostyrene are not detailed, furans are known to react with activated dienophiles and could potentially act as nucleophiles in reactions with nitrostyrenes under appropriate catalytic conditions.

The following table provides examples of nucleophiles that react with β-nitrostyrene derivatives.

Nucleophile ClassSpecific ExampleReaction Type
AminesPropylamineConjugate Addition
ThiolsThiophenolMichael Addition
Carbonyls1,3-Dicarbonyl CompoundsMichael Addition
HeterocyclesIndolesMichael Addition

Cycloaddition Reactions

The activated double bond of 2-hydroxy-4-methoxy-β-nitrostyrene allows it to participate as an electrophile in various cycloaddition reactions, providing pathways to complex cyclic systems. nih.gov

Key cycloaddition reactions include:

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the nitrostyrene acts as a dienophile, reacting with a conjugated diene. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions are a powerful tool for forming six-membered rings and can be used to construct bicyclic systems, such as norbornenes when reacting with cyclic dienes like cyclopentadiene. beilstein-journals.orgnih.gov

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Nitrostyrenes can also act as dipolarophiles, reacting with 1,3-dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings. nih.govresearchgate.netrsc.org These reactions are highly valuable for synthesizing complex nitrogen-containing heterocycles.

[2+2] Photocycloaddition: Upon irradiation with visible light, β-nitrostyrenes can undergo [2+2] photocycloaddition with olefins to form substituted cyclobutane rings. nih.gov

The reactivity in these reactions is influenced by the electronic nature of both the nitrostyrene and the reaction partner. rsc.org

Rearrangement Reactions

Photochemical Transformations and Oxime Formation

The photochemical behavior of 2-hydroxy-4-methoxy-β-nitrostyrene is notably different from that of other β-nitrostyrene derivatives that lack an ortho-hydroxyl group. Studies on ortho-hydroxy-β-nitrostyrenes have revealed that these compounds exhibit unusual resistance to the typical trans to cis photoisomerization when subjected to UV irradiation. nih.gov This isomerization is a critical step in the photochemical rearrangement of many styrenes and related compounds.

The observed photochemical stability is attributed to the presence of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the nitro group of the side chain. This interaction stabilizes the ground state of the trans-isomer, significantly increasing the energy barrier for rotation around the carbon-carbon double bond. As a result, the efficient conversion to the cis-isomer, a prerequisite for subsequent rearrangement to an oxime, does not occur under standard UV light conditions. nih.gov This inherent stability prevents the molecule from undergoing the expected photochemical transformations that would lead to the formation of an oxime derivative.

Functionalization of the Aromatic Ring

The aromatic ring of 2-hydroxy-4-methoxy-β-nitrostyrene is activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating hydroxyl and methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. However, detailed studies specifically documenting the functionalization of the aromatic ring of this particular compound are not extensively reported in the available literature. Based on general principles of electrophilic aromatic substitution, reactions such as halogenation or nitration would be expected to proceed under appropriate conditions, with the regioselectivity governed by the directing effects of the existing substituents.

Cascade and Tandem Reaction Pathways

2-Hydroxy-β-nitrostyrenes, including the 4-methoxy substituted variant, are highly valued precursors in the construction of diverse and biologically significant heterocyclic scaffolds through cascade and tandem reactions. rsc.org The strategic positioning of the nucleophilic hydroxyl group and the electrophilic nitroalkene moiety within the same molecule allows for a sequence of intramolecular and intermolecular reactions to proceed in a single pot, often with high stereoselectivity. rsc.org

These reactions typically commence with a Michael addition of a suitable nucleophile to the β-position of the nitrostyrene. This initial step is then followed by an intramolecular reaction involving the ortho-hydroxyl group, leading to the formation of key heterocyclic systems such as chromans, chromenes, and benzofurans. rsc.org Chiral organocatalysts are frequently employed to induce asymmetry in these transformations. rsc.org

A wide array of molecules can participate as reaction partners in these cascade sequences, including:

Carbonyl compounds

1,3-Dicarbonyl compounds

α,β-Unsaturated carbonyl compounds

Hemiacetals

Nitroalkenes

Enamines

Malononitrile rsc.org

The products of these reactions are often complex molecules with fused and spirocyclic ring systems, demonstrating the synthetic utility of 2-hydroxy-4-methoxy-β-nitrostyrene as a versatile building block in organic synthesis. rsc.org Below are illustrative examples of such cascade reactions.

Table 1: Organocatalyzed Cascade Reactions of 2-Hydroxy-β-nitrostyrenes

Reactant with 2-Hydroxy-β-nitrostyreneCatalystProduct TypeRef.
AldehydesChiral AminesChromans rsc.org
1,3-Dicarbonyl CompoundsChiral ThioureasChromenes rsc.org
α,β-Unsaturated AldehydesChiral DiaminesBenzofurans rsc.org

Table 2: Synthesis of Heterocyclic Scaffolds from 2-Hydroxy-β-nitrostyrenes

Heterocyclic ProductGeneral Reaction PathwayKey IntermediateRef.
ChromansMichael Addition / Intramolecular oxa-Michael AdditionMichael Adduct rsc.org
ChromenesMichael Addition / Hemiketalization / DehydrationHemiketal rsc.org
BenzofuransMichael Addition / Intramolecular CyclizationAnnulated Adduct rsc.org

Applications As Precursors and Intermediates in Organic Synthesis

Synthesis of Nitrogen Heterocycles

The electron-deficient nature of the double bond in 2-hydroxy-4-methoxy-β-nitrostyrene makes it an excellent Michael acceptor, readily reacting with a variety of nucleophiles. This reactivity is the cornerstone of its use in synthesizing a multitude of nitrogen-containing heterocyclic systems. The ortho-hydroxyl group often participates in subsequent intramolecular cyclization or condensation steps, facilitating the formation of fused ring systems in cascade or domino reactions. rsc.org

Substituted pyrroles are a crucial class of heterocyclic compounds found in many natural products and pharmaceuticals. bohrium.com 2-Hydroxy-4-methoxy-β-nitrostyrene is an effective starting material for the synthesis of highly functionalized pyrrole (B145914) derivatives through multi-component reactions. bohrium.comresearchgate.net This approach typically involves the reaction of a β-nitrostyrene, an amine, and a β-dicarbonyl compound, which proceeds in a one-pot fashion to generate the pyrrole core. researchgate.net The reaction leverages the Michael addition propensity of the nitrostyrene (B7858105). bohrium.com

The general mechanism involves an initial Michael addition of the β-dicarbonyl compound to the β-nitrostyrene, followed by the reaction with an amine and subsequent cyclization and aromatization to yield the polysubstituted pyrrole. Various catalysts can be employed to facilitate this transformation. bohrium.com

Table 1: Reactants for Multi-Component Synthesis of Pyrrole Derivatives

Reactant Class Example Compound Role in Synthesis
β-Nitrostyrene 2-Hydroxy-4-methoxy-β-nitrostyrene Electrophilic core structure
Amine Aniline (B41778) Nitrogen source for the heterocycle

The synthesis of quinoline (B57606) derivatives, another significant class of nitrogen heterocycles, typically proceeds through established name reactions such as the Skraup, Doebner-von Miller, Combes, or Conrad-Limpach syntheses. scispace.comiipseries.orgnih.gov These methods generally rely on the cyclization of aniline derivatives with precursors like glycerol, α,β-unsaturated carbonyls, or β-ketoesters. nih.gov A direct synthetic pathway to quinoline derivatives utilizing 2-hydroxy-β-nitrostyrenes as the primary starting material is not prominently documented in the reviewed chemical literature.

Isoxazoline (B3343090) N-oxides are valuable heterocyclic intermediates in organic synthesis. sioc.ac.cn While direct synthesis from 2-hydroxy-β-nitrostyrene is not explicitly detailed, several methods applicable to nitroolefins can be employed. These heterocycles can be synthesized through various annulation reactions.

One method involves the reaction of nitroolefins with ylides generated from ammonium (B1175870) salts in the presence of a base, which affords optically active isoxazoline N-oxides with high diastereoselectivity and enantioselectivity. sioc.ac.cn Another strategy is the divergent synthesis from aliphatic nitro compounds and vinyl sulfonium (B1226848) salts, where the reaction conditions (solvent and base) can be tuned to selectively yield isoxazoline N-oxides. rsc.org Additionally, a copper-catalyzed [3+2] annulation of alkenes with α-nitrobenzyl bromides provides a regioselective route to 2-isoxazoline N-oxides under mild conditions. organic-chemistry.org

The presence of the ortho-hydroxyl group makes 2-hydroxy-β-nitrostyrene an ideal precursor for the synthesis of chromene and chroman scaffolds. These reactions often proceed through cascade or domino pathways, where an initial intermolecular reaction is followed by an intramolecular cyclization. rsc.org The reaction of 2-hydroxy-β-nitrostyrenes with various nucleophilic partners, including 1,3-dicarbonyl compounds, carbonyl compounds, and enamines, has been extensively investigated to construct these biologically relevant scaffolds. rsc.org The main focus in recent years has been on the asymmetric synthesis of these compounds, often catalyzed by chiral organocatalysts to control stereochemistry. rsc.org

Table 2: Reactant Partners for Chromene and Chroman Synthesis from 2-Hydroxy-β-nitrostyrenes

Reactant Class Product Scaffold Reaction Type
1,3-Dicarbonyl Compounds Chromans, Chromenes Michael Addition / Cyclization
α,β-Unsaturated Carbonyls Fused Rings Cascade Reaction
Enamines Chromans Michael Addition / Cyclization

The utility of 2-hydroxy-β-nitrostyrenes extends beyond the synthesis of the aforementioned heterocycles. They are precursors to a variety of other molecular frameworks. rsc.org Their reactions with molecules such as γ-butenolides, tetronic acid, azalactones, and pyrazolones lead to the formation of complex fused and spiro-ring systems. rsc.org Furthermore, these substrates can be used to construct benzofurans and coumarins. rsc.org

Under certain conditions, the reaction pathway can be diverted to form acyclic products. For instance, the conjugate addition of an amine to an ortho-hydroxy-β-nitrostyrene can be followed by a C-C bond cleavage, resulting in the formation of the corresponding imine rather than a cyclized product. researchgate.net This unusual reactivity highlights the influence of the ortho-hydroxyl group on the reaction outcome. researchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials. rsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. bohrium.comnih.gov

2-Hydroxy-4-methoxy-β-nitrostyrene and related β-nitrostyrenes are excellent substrates for MCRs. bohrium.com As discussed previously, a prominent example is the three-component synthesis of polysubstituted pyrroles from a β-nitrostyrene, an amine, and a 1,3-dicarbonyl compound. researchgate.net In this context, the β-nitrostyrene acts as a versatile electrophilic component that undergoes a Michael addition, initiating a sequence of reactions that culminates in the formation of the heterocyclic ring. The convergence and operational simplicity of these MCRs make them a powerful tool for building libraries of complex heterocyclic compounds from simple precursors. nih.gov

Versatility as a Synthetic Handle for Complex Molecule Construction

The molecular architecture of 2-hydroxy-4-methoxy-β-nitrostyrene endows it with significant versatility as a synthetic tool for the construction of complex molecules. Its utility stems from the strategic placement of three key functional groups—the ortho-hydroxyl group, the conjugated nitroalkene system, and the methoxy-substituted aromatic ring—which can act independently or in concert to facilitate a wide range of chemical transformations. This multifunctionality allows it to serve as a linchpin in various synthetic strategies, particularly in cascade or domino reactions that efficiently build molecular complexity.

The primary reactive center of the molecule is the nitroalkene moiety. The potent electron-withdrawing nature of the nitro group renders the β-carbon of the alkene highly electrophilic, making it an excellent Michael acceptor. This feature is widely exploited in carbon-carbon and carbon-heteroatom bond-forming reactions. Nucleophiles, such as enamines, indoles, and 1,3-dicarbonyl compounds, readily add to this activated double bond.

Furthermore, the ortho-hydroxyl group is not merely a passive substituent; it plays a crucial role in directing and facilitating reactions. It can function as an internal nucleophile, leading to intramolecular cyclizations that are key steps in the synthesis of various oxygen-containing heterocycles. Following an initial intermolecular Michael addition, the hydroxyl group can attack an electrophilic center in the newly formed intermediate, leading to the rapid construction of complex ring systems such as chromans and benzofurans. chemsynthesis.comnih.gov This ability to participate in sequential reaction cascades makes 2-hydroxy-β-nitrostyrenes, including the 4-methoxy derivative, powerful intermediates in diversity-oriented synthesis.

The combination of the hydroxyl group and the nitroalkene allows for a variety of elegant synthetic transformations, often catalyzed by chiral organocatalysts to achieve high levels of stereocontrol. chemsynthesis.com These reactions leverage the bifunctional nature of the substrate to construct biologically relevant scaffolds.

Detailed Research Findings:

Research into the synthetic applications of 2-hydroxy-β-nitrostyrenes has revealed their potential in constructing a diverse array of heterocyclic structures through multicomponent and cascade reactions. The molecule's functional groups serve as "handles" that can be addressed in a specific sequence to build complex architectures.

The general reaction pathways exploited include:

Michael Addition-Cyclization: A nucleophile adds to the β-position of the nitroalkene (Michael addition), creating an intermediate that then undergoes an intramolecular cyclization involving the ortho-hydroxyl group. This is a common strategy for synthesizing chromane (B1220400) and chromene derivatives. chemsynthesis.com

[3+2] Cycloaddition: The activated alkene can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. nih.gov

Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to complex carbocyclic systems. nih.gov

Reduction and Further Transformation: The nitro group itself is a versatile functional group that can be reduced to an amine. This transformation opens up pathways to other classes of compounds, such as substituted phenethylamines, which are significant pharmacophores. researchgate.net

The following interactive data table summarizes the versatility of the 2-hydroxy-β-nitrostyrene scaffold as a synthetic intermediate in the construction of complex molecules.

Reaction TypeReactant/CatalystResulting Molecular ScaffoldSignificance
Michael Addition-Intramolecular Cyclization 1,3-Dicarbonyl compounds, OrganocatalystsChromans, ChromenesAccess to biologically active heterocyclic frameworks.
Domino Michael/Henry Reaction Carbonyl compoundsFused-ring systemsRapid construction of polycyclic structures.
1,3-Dipolar Cycloaddition Nitrones, Azomethine ylidesIsoxazolidines, PyrrolidinesSynthesis of nitrogen-containing five-membered rings. nih.gov
Diels-Alder Reaction DienesSubstituted cyclohexenesFormation of complex carbocyclic structures. nih.gov
Reduction of Nitro Group Reducing agents (e.g., LiAlH₄)Substituted 2-aminophenolsPrecursors for various pharmaceuticals and materials.

This strategic combination of reactive sites makes 2-hydroxy-4-methoxy-β-nitrostyrene and related compounds highly valuable building blocks in modern organic synthesis, enabling the efficient and often stereoselective construction of intricate molecular targets. chemsynthesis.com

Spectroscopic and Analytical Methodologies for Characterization of 2 Hydroxy 4 Methoxy Beta Nitrostyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ortho-hydroxy-β-nitrostyrene, which shares the ortho-hydroxyl group with the target molecule, the reported ¹H NMR and ¹³C NMR data in deuterated chloroform (B151607) (CDCl₃) are presented below. semanticscholar.org The presence of the hydroxyl group can lead to a broad singlet in the ¹H NMR spectrum, and its position can be concentration-dependent. The vinyl protons typically appear as doublets with a large coupling constant characteristic of a trans configuration.

Table 1: ¹H NMR Spectroscopic Data for ortho-Hydroxy-β-nitrostyrene in CDCl₃ semanticscholar.org

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.14 d 14.0 Vinyl H
7.95 d 14.0 Vinyl H
7.44 dd 7.6, 1.4 Aromatic H
7.35 ddd 8.2, 7.6, 1.4 Aromatic H
7.02 ddd 7.6, 7.6, 1.0 Aromatic H
6.85 dd 8.2, 1.0 Aromatic H

Table 2: ¹³C NMR Spectroscopic Data for ortho-Hydroxy-β-nitrostyrene in CDCl₃ semanticscholar.org

Chemical Shift (δ) ppm Assignment
156.1 C-OH
138.7 Vinyl C
135.7 Vinyl C
133.4 Aromatic CH
132.8 Aromatic CH
121.7 Aromatic CH
117.8 Aromatic C

In the case of 4'-methoxy-β-nitrostyrene, the methoxy (B1213986) group introduces a characteristic singlet around 3.87 ppm in the ¹H NMR spectrum. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-HYDROXY-4-METHOXY-β-NITROSTYRENE, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and carbon-carbon double bond (C=C) groups.

While a specific IR spectrum for the target compound is not available, data from the isomeric compound, 2-methoxy-4-(2-nitrovinyl)phenol, can provide an indication of the expected absorption regions. nih.gov

Table 3: Expected IR Absorption Bands for 2-HYDROXY-4-METHOXY-β-NITROSTYRENE

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (phenol) 3200-3600 (broad)
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=C stretch (alkene) 1600-1650
C=C stretch (aromatic) 1450-1600
N-O stretch (nitro, asymmetric) 1500-1560
N-O stretch (nitro, symmetric) 1340-1385

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

For 2-HYDROXY-4-METHOXY-β-NITROSTYRENE, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Fragmentation would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and other characteristic cleavages of the aromatic ring and the vinyl side chain.

GC-MS data for the related isomer, 2-methoxy-4-(2-nitrovinyl)phenol, shows a molecular ion peak and several fragment ions. nih.gov

Table 4: Mass Spectrometry Data (GC-MS) for 2-methoxy-4-(2-nitrovinyl)phenol nih.gov

m/z
195
148

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for the analysis of volatile and thermally stable compounds. For compounds like 2-HYDROXY-4-METHOXY-β-NITROSTYRENE, which contain polar functional groups, derivatization may be necessary to increase volatility and improve chromatographic performance. researchgate.net For instance, silylation of hydroxyl groups is a common derivatization technique. researchgate.net

In a typical GC-MS analysis, the compound is separated from a mixture on a capillary column and then introduced into the mass spectrometer for detection. The retention time from the gas chromatogram and the mass spectrum of the eluting compound are used for its identification. nih.gov

Chromatographic Separation Techniques

Following the synthesis of β-nitrostyrenes, purification is often necessary to remove unreacted starting materials and byproducts. Column chromatography is a widely used technique for this purpose. The crude product is dissolved in a suitable solvent and passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate (B1210297), is used to elute the desired compound. rsc.org

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis and purification of nitrostyrene (B7858105) derivatives. It offers higher resolution and is suitable for compounds that are not sufficiently volatile for GC analysis. rsc.org

Biological Activities and Mechanisms of Action of 2 Hydroxy 4 Methoxy Beta Nitrostyrene and Its Analogues in Vitro and Pre Clinical Studies

Anticancer Activity Research

The β-nitrostyrene family of compounds has demonstrated the ability to suppress the growth of various cancers by inhibiting cell proliferation and inducing programmed cell death. nih.govnih.gov The anticancer properties of β-nitrostyrene derivatives have been observed in multiple cancer cell lines, including those derived from oral, colon, osteosarcoma, and Ehrlich ascetic tumors. researchgate.net

Inhibition of Cancer Cell Proliferation

In vitro and in vivo studies have shown that β-nitrostyrene analogues, particularly CYT-Rx20, effectively reduce the viability of numerous cancer cell types. Research has documented its inhibitory effects against colorectal, lung, and breast cancer cells. nih.govresearchgate.netnih.gov

In studies on human colorectal cancer cells, CYT-Rx20 was found to significantly reduce cell viability. nih.govnih.gov Pre-clinical xenograft models further confirmed these findings, where treatment with CYT-Rx20 led to a significant inhibition of tumor growth. nih.govnih.gov Similarly, the compound triggered apoptotic cell death in human lung cancer cells and suppressed lung tumor growth in xenograft animal studies. nih.govresearchgate.net The anticancer effects of CYT-Rx20 have also been characterized in breast and esophageal cancer models, where it inhibits cell viability and migration. researchgate.netplos.org

Cancer TypeCell Lines / ModelKey FindingsReference(s)
Colorectal Cancer HCT116, LoVoReduced cell viability; inhibited tumor growth in xenograft models. nih.govnih.gov
Lung Cancer A549, H1975Significantly reduced cell viability; suppressed tumor growth in vivo. nih.govresearchgate.net
Breast Cancer MDA-MB-231, MCF-7Decreased cell viability; induced apoptosis and autophagy. researchgate.net
Esophageal Cancer CE81T/VGH, TE-1Induced cytotoxicity; inhibited cell migration and invasion. plos.org
General Oral, Osteosarcoma, Ehrlich Ascetic TumorNitrostyrene (B7858105) compounds induce an apoptotic response. researchgate.net

Induction of Apoptosis Pathways

A primary mechanism behind the anticancer activity of β-nitrostyrene derivatives is the induction of apoptosis, or programmed cell death. nih.gov Treatment with the analogue CYT-Rx20 has been shown to promote apoptosis in esophageal, colorectal, and lung cancer cells. nih.govnih.govplos.org This process is orchestrated through a complex network of signaling pathways involving caspase activation, oxidative stress, and mitochondrial dysfunction.

Caspases are a family of protease enzymes that play an essential role in the execution of apoptosis. nih.gov The activation of the caspase cascade is a hallmark of apoptotic cell death. plos.org Studies on CYT-Rx20 have demonstrated that it induces apoptosis in esophageal cancer cells through the activation of this caspase cascade. plos.org This activation leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). plos.org PARP cleavage is a critical step in apoptosis, preventing DNA repair and facilitating cellular disassembly. nih.govnih.gov Increased levels of cleaved caspases and cleaved PARP have been consistently observed in cancer cells following treatment with CYT-Rx20, confirming the activation of this apoptotic pathway. researchgate.netnih.govplos.org

A key mechanism underlying the pro-apoptotic effects of CYT-Rx20 is the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cell structures, leading to a state of oxidative stress and triggering apoptosis. nih.govresearchgate.net Treatment with CYT-Rx20 has been shown to cause an accumulation of intracellular ROS in colorectal, lung, and breast cancer cells. nih.govresearchgate.netnih.gov The critical role of ROS in this process was demonstrated in studies where the cytotoxic effects of CYT-Rx20 were reversed by pretreatment with thiol antioxidants like N-acetyl-L-cysteine (NAC), which neutralize ROS. nih.govnih.gov This suggests that the anticancer activities of the compound are critically dependent on ROS-mediated pathways. nih.govnih.gov

Mitochondria play a central role in the regulation of apoptosis. One of the key events in the initiation of the mitochondrial apoptotic pathway is the loss of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Research has found that CYT-Rx20 treatment leads to a significant reduction in the mitochondrial membrane potential in both colorectal and lung cancer cells. nih.govnih.gov This mitochondrial dysregulation is closely linked to the increase in intracellular ROS. nih.gov The effects of CYT-Rx20 on the mitochondrial membrane potential were significantly reversed when cells were pretreated with thiol antioxidants, indicating that ROS generation is a primary driver of the observed mitochondrial dysfunction. nih.govresearchgate.net Furthermore, some β-nitrostyrene derivatives have been reported to induce the release of cytochrome c from the mitochondria, a key step that triggers the caspase cascade and commits the cell to apoptosis. nih.gov

Cell Cycle Modulation and Arrest (e.g., G2/M phase)

In addition to inducing apoptosis, nitrostyrene analogues can inhibit cancer cell proliferation by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disruption of this process can prevent cancer cells from multiplying.

Studies have consistently shown that CYT-Rx20 induces cell cycle arrest at the G2/M phase in colorectal, lung, and breast cancer cells. nih.govresearchgate.netnih.gov This arrest prevents the cells from entering mitosis and dividing. The accumulation of cells in the G2/M phase was found to be dose-dependent. nih.gov Mechanistically, this G2/M arrest is associated with changes in the expression of key cell cycle regulatory proteins. In colorectal cancer cells, CYT-Rx20 treatment led to an increased expression of cyclin B1 and decreased expression of cdc25A and cdc25C, proteins that are crucial for the G2 to M transition. nih.govnih.gov

Mechanism of ActionObserved EffectsCancer TypesReference(s)
Apoptosis Induction Activation of caspase cascade.Esophageal, Lung, Breast researchgate.netnih.govplos.org
Cleavage of PARP.Esophageal, Breast, Colorectal nih.govresearchgate.netplos.org
Oxidative Stress Accumulation of intracellular Reactive Oxygen Species (ROS).Colorectal, Lung, Breast nih.govnih.govresearchgate.netnih.gov
Mitochondrial Dysfunction Reduction of mitochondrial membrane potential (ΔΨm).Colorectal, Lung nih.govnih.govnih.gov
Release of cytochrome c.Ehrlich Ascitic Tumor nih.gov
Cell Cycle Arrest Accumulation of cells in the G2/M phase.Colorectal, Lung, Breast nih.govnih.govresearchgate.netnih.gov

DNA Damage Induction (e.g., γH2AX foci, comet assay)

One of the prominent mechanisms through which nitrostyrene derivatives exert their biological effects is by inducing DNA damage, a critical event that can trigger cell cycle arrest and apoptosis in cancer cells. In vitro and pre-clinical studies have utilized sensitive techniques such as the comet assay and the detection of γH2AX foci to quantify the extent of this damage.

A notable analogue, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20), has been shown to be a potent inducer of DNA damage in human colorectal cancer cells. nih.gov The neutral comet assay, which detects DNA double-strand breaks, revealed that treatment with CYT-Rx20 led to a significant increase in DNA fragmentation in these cells. nih.gov This finding was further substantiated by the observed increase in the expression of γH2AX, a phosphorylated form of the histone H2AX that accumulates at sites of DNA double-strand breaks and serves as a sensitive biomarker of this type of DNA lesion. nih.govnih.gov

In studies on ovarian cancer cells, CYT-Rx20 was also found to induce DNA damage, which was reversible by treatment with thiol antioxidants, suggesting a role for reactive oxygen species (ROS) in mediating this effect. nih.gov The nude mice xenograft models further confirmed these in vitro findings, showing increased expression of the DNA damage marker γH2AX in ovarian tumor tissues upon CYT-Rx20 administration. nih.gov

CompoundCell LineAssayKey FindingsReference
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20)HCT116, SW480, SW620 (colorectal cancer)Neutral Comet Assay, Immunoblotting (γH2AX)Increased DNA double-strand breaks and expression of γH2AX. nih.gov
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20)Ovarian Cancer CellsComet Assay, Immunostaining (γH2AX)Induced DNA damage, which was reversed by thiol antioxidants. Increased γH2AX expression in vivo. nih.gov

Interference with Cell Signaling Pathways

Beyond the direct assault on DNA integrity, 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE and its analogues orchestrate a multi-pronged attack on the complex network of cell signaling pathways that govern cell proliferation, survival, and differentiation.

PI3K/AKT Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that is frequently hyperactivated in various cancers, promoting cell survival and proliferation. nih.govnih.gov Research has indicated that nitrostyrene derivatives can modulate this critical pathway. Specifically, the analogue CYT-Rx20 has been shown to suppress the PI3K/AKT pathway in esophageal tumour cells, suggesting that its anti-cancer effects are, at least in part, mediated through the attenuation of this pro-survival signaling axis. researchgate.net

STAT3 Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in cancer progression, with its constitutive activation being linked to tumor cell proliferation, survival, and invasion. mdpi.comthno.org The inhibition of the STAT3 pathway has emerged as a promising therapeutic strategy. nih.gov Studies have demonstrated that CYT-Rx20 can inhibit the STAT3 pathway in esophageal cancer cells, providing another mechanism through which this class of compounds can exert its anti-neoplastic activity. researchgate.net

MEK/ERK Pathway Involvement

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell growth and differentiation. nih.gov In the context of nitrostyrene derivatives, the involvement of this pathway appears to be complex. Research on CYT-Rx20 in colorectal cancer cells has shown an upregulation of the phosphorylated, active form of ERK (phospho-ERK). nih.gov This suggests that the cellular response to CYT-Rx20 may involve the activation of the MEK/ERK pathway, which could potentially contribute to the observed cell cycle arrest and apoptosis.

CompoundPathwayCell LineEffectReference
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20)PI3K/AKTEsophageal Tumour CellsSuppression researchgate.net
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20)STAT3Esophageal Tumour CellsInhibition researchgate.net
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20)MEK/ERKColorectal Cancer CellsUpregulation of phospho-ERK nih.gov
Protein Tyrosine Phosphatase (PTP) Inhibition
Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme that is crucial for maintaining telomere length and is activated in the vast majority of cancer cells, contributing to their immortality. This makes telomerase an attractive target for cancer therapy. Several studies have identified nitrostyrene derivatives as potent and selective inhibitors of human telomerase. nih.govresearchgate.netuc.pt

One such derivative, 3-(3,5-dichlorophenoxy)-nitrostyrene (DPNS), demonstrated a 50% inhibition of telomerase activity at a concentration of approximately 0.4 μM. nih.gov Kinetic studies suggest that DPNS acts as a mixed-type noncompetitive inhibitor. nih.gov The prolonged exposure of cancer cell lines to DPNS resulted in the progressive erosion of telomeres, ultimately leading to cellular senescence. nih.gov This highlights the potential of nitrostyrene-based compounds to combat cancer by targeting the mechanism of cellular immortalization.

CompoundTargetIC50MechanismReference
3-(3,5-dichlorophenoxy)-nitrostyrene (DPNS)Human Telomerase~0.4 µMMixed-type noncompetitive inhibitor nih.gov
Phospholipase A2 Inhibition

Research into the biological activities of nitrostyrene derivatives has identified their potential as inhibitors of phospholipase A2 (PLA2), enzymes involved in inflammatory processes. nih.govnih.gov A study evaluating various nitrostyrene derivatives demonstrated their efficacy as inhibitors of PLA2 from Bothrops jararacussu venom. nih.gov The findings revealed that the position of the nitro group on the aromatic ring was a significant factor in the inhibitory capacity of these compounds. nih.gov Specifically, derivatives with the nitro group in the ortho, meta, or para position showed greater efficiency in inhibiting PLA2 activity. nih.gov

The mechanism of inhibition was determined to be non-competitive. nih.gov Further analysis using quantum chemistry calculations suggested a potential interaction mechanism where nitrostyrene compounds with lower values of the highest occupied molecular orbital (HOMO) energy and polarizability exhibited higher inhibitory capacity, indicating the possible formation of a charge-transfer complex between the nitrostyrene inhibitor and the PLA2 enzyme. nih.gov While these studies establish a basis for PLA2 inhibition by the broader nitrostyrene class, direct research on this compound's specific activity against PLA2 is not detailed in the available literature.

NLRP3 Inflammasome Activation Blockade

The NLRP3 inflammasome is a key component of the innate immune system, and its inappropriate activation is linked to a variety of inflammatory diseases. An analogue of this compound, 3,4-methylenedioxy-β-nitrostyrene (MNS), has been identified as a potent and specific inhibitor of the NLRP3 inflammasome. researchgate.net

The mechanism of action for MNS involves blocking the assembly of the inflammasome. researchgate.net Research has shown that MNS specifically prevents the oligomerization and formation of ASC (Apoptosis-associated speck-like protein containing a CARD) specks, which are critical steps in NLRP3 inflammasome activation. researchgate.net This inhibitory action occurs without affecting the upstream potassium efflux induced by NLRP3 agonists. researchgate.net Furthermore, studies indicate that MNS may directly target the NLRP3 protein or its associated complexes, thereby inhibiting NLRP3's ATPase activity. researchgate.net The nitrovinyl group of MNS has been identified as essential for this inhibitory function. researchgate.net It is noteworthy that MNS did not affect the activation of other inflammasomes, such as NLRC4 or AIM2, highlighting its specificity for the NLRP3 pathway. researchgate.net

Anti-migration and Anti-invasion Effects

Epithelial-to-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression and metastasis, characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as Vimentin. nih.gov In colorectal cancer, for instance, a decrease in E-cadherin expression is associated with tumor progression and increased invasion. nih.gov Conversely, increased Vimentin expression is linked to a more aggressive cancer phenotype. nih.govresearchgate.net

While research specifically detailing the regulation of EMT markers by this compound is not available, the investigation of related anticancer compounds often includes analysis of these markers. Studies on various cancer cell lines demonstrate that effective therapeutic agents can modulate the expression of E-cadherin, N-cadherin, and Vimentin. researchgate.net The ability of a compound to inhibit the EMT process is a key indicator of its potential to prevent cancer cell migration and invasion.

Synergy with Chemotherapeutic Agents

Nitrostyrene derivatives have shown potential for use in combination therapies, exhibiting synergistic effects with established chemotherapeutic agents. In studies involving chronic lymphocytic leukaemia (CLL) cells, two representative nitrostyrene compounds demonstrated a synergistic enhancement of apoptosis when combined with idelalisib, a phosphatidylinositol 3-kinase (PI3K) inhibitor. This suggests that nitrostyrenes could potentiate the effects of targeted therapies.

In the realm of antimicrobial research, an analogue, 2-(2-methyl-2-nitrovinyl)furan, was found to amplify the effects of fusidic acid on bacterial biofilms. researchgate.net Furthermore, some β-nitrostyrene derivatives show a synergistic action when combined with antifungal drugs like caspofungin and fluconazole, indicating a broad potential for combination therapy in treating infectious diseases. researchgate.net

In Vivo Xenograft Model Studies (Non-human)

The anticancer activity of nitrostyrene analogues has been evaluated in non-human, in vivo models. In a nude mouse xenograft model using implanted human colorectal cancer cells (HCT116), treatment with the analogue 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) resulted in a significant inhibition of tumor growth compared to the control group. nih.gov

After 22 days of treatment, the average tumor volume in the control group was substantially larger than in the group treated with CYT-Rx20. nih.gov This inhibition of tumorigenesis was accompanied by elevated expression of proteins such as aurora A, aurora B, and γH2AX within the tumor tissues, providing insight into the compound's mechanism of action in a living organism. nih.gov

Table 1: Effect of CYT-Rx20 on Tumor Growth in HCT116 Xenograft Model
Treatment GroupAverage Tumor Volume (mm³) at Day 22Average Tumor Weight (g) at Day 22Reference
Control1254.25 ± 129.841.07 ± 0.11 nih.gov
CYT-Rx20 (7.5µg/g)721.60 ± 166.880.69 ± 0.17 nih.gov

Antimicrobial Activity Research

The β-nitrostyrene class of compounds has been recognized for its antimicrobial properties. researchgate.net Research has demonstrated that derivatives of β-nitrostyrene possess activity against various pathogenic microbes.

Structure-activity relationship studies have shown that β-methyl-β-nitrostyrene analogues tend to have greater activity than their β-nitrostyrene counterparts. researchgate.net Specifically, the analogue 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene displayed notable activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. researchgate.net The antimicrobial mechanism is thought to involve the nucleophilic addition of thiol groups from microbial enzymes to the exocyclic double bond of the nitrostyrene molecule. researchgate.net

More recent studies have explored β-nitrostyrene derivatives as potential antifungal agents, showing they can inhibit the growth of human pathogenic Candida species, including drug-resistant isolates. researchgate.net The mechanism in fungi appears to involve the perturbation of the cell wall. researchgate.net

Table 2: Antimicrobial Activity of a β-Nitrostyrene Analogue
CompoundOrganismActivity NotedReference
3-hydroxy-4-methoxy-β-methyl-β-nitrostyreneStaphylococcus aureusActive researchgate.net
3-hydroxy-4-methoxy-β-methyl-β-nitrostyreneEnterococcus faecalisActive researchgate.net
3-hydroxy-4-methoxy-β-methyl-β-nitrostyreneEnterococcus faeciumActive researchgate.net

Vasorelaxant Effects and Underlying Mechanisms (e.g., sGC/cGMP, Akt/eNOS/NO pathway)

While direct studies on the vasorelaxant effects of this compound are not extensively documented in the available literature, significant research has been conducted on its close analogue, trans-4-methoxy-β-nitrostyrene (T4MN). These studies provide valuable insights into the potential vascular effects of this class of compounds. In isolated small resistance arteries from spontaneously hypertensive rats (SHRs), T4MN has been shown to induce potent vasorelaxation. nih.govnih.gov

The mechanisms underlying this vasorelaxant effect are multifaceted, involving both endothelium-dependent and endothelium-independent pathways. nih.govnih.gov The endothelium-dependent mechanism is primarily mediated through the activation of the Akt/eNOS/NO (Protein Kinase B/endothelial Nitric Oxide Synthase/Nitric Oxide) pathway. nih.govnih.gov Incubation of small resistance arteries with T4MN led to an increase in nitric oxide (NO) production. nih.gov This effect was significantly diminished by the presence of L-NAME, an inhibitor of nitric oxide synthase, and LY294002, a PI3K/Akt inhibitor, confirming the involvement of the Akt/eNOS/NO signaling cascade. nih.gov

Concurrently, T4MN also elicits vasorelaxation through an endothelium-independent mechanism by activating the sGC/cGMP/PKG (soluble Guanylate Cyclase/cyclic Guanosine Monophosphate/Protein Kinase G) pathway within the vascular smooth muscle cells. nih.govnih.gov The involvement of this pathway was demonstrated by the reduction of T4MN-induced relaxation in the presence of ODQ (1H- nih.govku.ac.keicipe.orgoxadiazolo[4,3-a]quinoxalin-1-one), an inhibitor of sGC. nih.gov This suggests that T4MN can directly stimulate sGC, leading to an increase in cGMP levels and subsequent vasorelaxation. researchgate.net

Furthermore, the vasorelaxant action of T4MN is associated with the modulation of calcium (Ca2+) channels. In Ca2+-free conditions, T4MN was found to inhibit contractions induced by noradrenaline and exogenous calcium, indicating an inhibition of Ca2+ influx through both receptor-operated and voltage-operated Ca2+ channels. nih.gov It also inhibited contractions evoked by thapsigargin-induced Ca2+ store depletion, suggesting an effect on store-operated Ca2+ channels. nih.gov The activation of potassium channels also appears to contribute to its vasorelaxant effect. nih.gov

Table 1: Mechanistic Insights into the Vasorelaxant Effects of trans-4-methoxy-β-nitrostyrene (T4MN)

Pathway Mechanism of Action Key Findings References
Endothelium-Dependent Activation of the Akt/eNOS/NO pathway Increased NO production; effect reduced by L-NAME and LY294002. nih.govnih.gov
Endothelium-Independent Activation of the sGC/cGMP/PKG pathway Relaxation reduced by sGC inhibitor (ODQ). nih.govnih.gov
Calcium Channel Modulation Inhibition of Ca2+ influx Inhibited contractions induced by noradrenaline, exogenous Ca2+, and thapsigargin. nih.gov
Potassium Channel Activation Contribution to vasorelaxation Effect reduced by potassium channel blockers. nih.gov

Larvicidal Activity (of related precursors)

The precursor to this compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), has demonstrated notable larvicidal activity. ku.ac.keicipe.org Isolated from the roots of Mondia whytei, this compound exhibited an LD50 of 22 μg/mL against Anopheles gambiae larvae. ku.ac.keicipe.orgscispace.com Structure-activity relationship studies have revealed that modifications to the functional groups on the benzaldehyde (B42025) scaffold significantly influence its larvicidal potency. scispace.com

Several derivatives and congeners of 2-hydroxy-4-methoxybenzaldehyde have been synthesized and evaluated for their larvicidal effects, with some showing enhanced activity. ku.ac.kescispace.comafribary.com For instance, replacement of the hydroxyl group with a benzyloxy group, as in 2-benzyloxy-4-methoxybenzaldehyde, resulted in improved activity with an LD50 of 10 μg/mL. ku.ac.kescispace.com The removal of the methoxy (B1213986) group, as seen in 2-hydroxybenzaldehyde, also led to a more potent larvicidal effect (LD50 of 9 μg/mL). ku.ac.kescispace.com

Interestingly, the combination of a benzyloxy group at the 2-position and the absence of the methoxy group, as in 2-benzyloxybenzaldehyde, further increased the activity (LD50 of 4.8 μg/mL). ku.ac.kescispace.com The most significant enhancement in larvicidal activity was observed with benzylphenyl ether, which displayed an exceptionally potent LD50 of 1.2 μg/mL. ku.ac.kescispace.com Conversely, converting the aldehyde group in 2-benzyloxy-4-methoxybenzaldehyde to an alcohol significantly reduced its activity (LD50 of 75 μg/mL). scispace.com This highlights the crucial role of the aldehyde and hydroxyl/benzyloxy functionalities in the larvicidal action of these compounds. scispace.com Additionally, 2-hydroxy-4-methoxybenzaldehyde has also been reported to exhibit ovicidal activity against Anopheles gambiae eggs, with an LC50 value of 0.7075 ppm. biorxiv.org

**Table 2: Larvicidal Activity of 2-hydroxy-4-methoxybenzaldehyde and its Analogues against *Anopheles gambiae***

Compound LD50 (μg/mL) Reference
2-hydroxy-4-methoxybenzaldehyde 22 ku.ac.keicipe.orgscispace.com
2-benzyloxy-4-methoxybenzaldehyde 10 ku.ac.kescispace.com
2-hydroxybenzaldehyde 9 ku.ac.kescispace.com
2-benzyloxybenzaldehyde 4.8 ku.ac.kescispace.com
benzylphenyl ether 1.2 ku.ac.kescispace.com
2-benzoyloxy-4-methoxybenzaldehyde 28 ku.ac.keafribary.com
benzaldehyde 55 scispace.com
phenol 54 scispace.com
methoxybenzene >100 scispace.com
alcohol derivative of 2-benzyloxy-4-methoxybenzaldehyde 75 scispace.com

Structure Activity Relationship Sar and Structure Property Activity Relationship Spar Studies

Influence of Aromatic Ring Substituents (Hydroxy, Methoxy (B1213986), Halogen, Alkyl)

The substitution pattern on the aromatic ring of β-nitrostyrene derivatives significantly modulates their biological activity. The electronic environment conferred by these substituents can be transmitted through the conjugated system to the nitrovinyl side chain, influencing the molecule's reactivity and interaction with biological targets. uc.pt

While direct comparisons of 2-hydroxy-4-methoxy-β-nitrostyrene with halogen or alkyl-substituted analogs are not detailed in the provided research, the principle remains that substituents on the benzene (B151609) ring modify antimicrobial and anti-tumor activity. researchgate.net The introduction of different functional groups alters properties like lipophilicity and electronic character, which are crucial for biological interactions.

Impact of Nitrovinyl Side Chain Modifications (e.g., β-methyl, β-bromo)

Modifications to the nitrovinyl side chain are a critical aspect of the SAR of β-nitrostyrenes. The addition of a methyl group at the β-position of the side chain has been shown to significantly enhance antibacterial potency. researchgate.net

Specifically, β-methyl-β-nitrostyrene analogues consistently display higher activity against various bacteria compared to their unsubstituted β-nitrostyrene counterparts. uc.ptresearchgate.net This enhancement is particularly pronounced for Gram-positive bacteria. For example, 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene showed a notable increase in activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium when compared to its non-methylated form. uc.ptresearchgate.net Although the exact reasons for this enhanced potency are not fully elucidated, it is suggested that the steric effect of the β-methyl group plays a substantial role. researchgate.net

Furthermore, the nitrovinyl side chain is recognized as an essential chemical feature for the biological activity of this class of compounds. uc.ptresearchgate.net Replacing the nitro group with an amine or saturating the ethylenic double bond results in a significant loss of antibacterial activity, reinforcing the importance of the intact nitrovinyl moiety. uc.pt

Table 1: Effect of β-Methyl Substitution on Antibacterial Activity
Compound ClassGeneral ObservationSpecific Example
β-nitrostyrenesLower activity towards tested bacteria3-hydroxy-4-methoxy-β-nitrostyrene
β-methyl-β-nitrostyrenesEnhanced activity, especially against Gram-positive bacteria3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene shows higher activity than its non-methylated analog

Role of Stereochemistry (E/Z Isomerism) on Biological Activity

Stereochemistry, particularly the E/Z isomerism of the double bond in the nitrovinyl side chain, is a crucial determinant of biological activity. β-nitrostyrene derivatives are typically found in the more stable trans (E) configuration. researchgate.net The planar geometry of the trans isomer allows for effective conjugation throughout the molecule, which is believed to be important for its mechanism of action.

While specific studies detailing the comparative activity of the E and Z isomers of 2-hydroxy-4-methoxy-β-nitrostyrene are limited, the importance of the trans configuration is implied by its prevalence. Research on other derivatives, such as ortho-hydroxy-β-nitrostyrene, shows that the conversion from the trans to the cis isomer upon UV irradiation does not occur efficiently, suggesting the inherent stability and likely the biologically relevant form is the trans isomer. researchgate.net Some enzymatic processes have been described that can catalyze the isomerization of cis-nitrostyrene to the trans form, further highlighting the significance of the trans geometry in biological systems. researchgate.net

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of β-nitrostyrene derivatives is intimately linked to their biological activity. The nitrovinyl side chain is recognized as a critical conformational pattern for their function. researchgate.net Theoretical studies, including ab initio molecular orbital calculations, have been performed to gather relevant structural information and correlate it with physicochemical properties and activity. uc.pt

For β-nitrostyrene compounds, an almost perfect planarity is often detected. uc.pt This planarity facilitates electron delocalization across the molecule. However, modifications to the side chain can disrupt this planarity. For instance, the introduction of a β-methyl group causes the aromatic ring to become tilted relative to the carbon side chain, with the torsion angle changing from approximately 0° to 28°. uc.pt This steric effect, while altering planarity, is associated with an increase in antibacterial potency, suggesting that a fully planar conformation is not an absolute requirement for activity and that other factors, like steric bulk, also play a key role. uc.ptresearchgate.net

The relative orientation of substituents on the aromatic ring also dictates the preferred conformation. In molecules like 2-hydroxy-4-methoxy-β-nitrostyrene, which contain both hydroxyl and methoxyl groups, the conformation is stabilized by intramolecular hydrogen bonding. uc.pt This contrasts with derivatives having two methoxy substituents, where an opposite orientation is favored to minimize steric repulsion. uc.pt

Relationship between Redox Potentials and Biological Efficacy

A significant correlation has been established between the redox potentials of β-nitrostyrene derivatives and their biological efficacy, particularly their antibacterial activity. uc.ptresearchgate.net Structure-Property-Activity Relationship (SPAR) analyses have revealed a clear linear correlation between these physicochemical parameters and the observed activity against both standard bacterial strains and clinical isolates. uc.ptresearchgate.net

The standard redox potentials, determined at physiological pH using electrochemical methods like differential pulse polarography and cyclic voltammetry, provide a measure of the electron-accepting capability of the compounds. uc.pt The nitro group, being highly electrophilic, is central to this property. The electronic effects of the substituents on the aromatic ring modulate these redox potentials. It is hypothesized that the biological mechanism of these compounds involves interaction with biological nucleophiles, a process that is dependent on their electrophilic nature and, consequently, their redox potential.

Ligand-Based Design Approaches for Activity Optimization

The knowledge gained from SAR and SPAR studies provides a strong foundation for ligand-based design approaches to optimize the activity of 2-hydroxy-4-methoxy-β-nitrostyrene and related compounds. By understanding the key structural features required for activity, new analogs can be designed with potentially enhanced potency and selectivity. nih.gov

Based on the available data, several optimization strategies can be proposed:

Aromatic Ring Substitution: The systematic variation of substituents on the aromatic ring can be explored to fine-tune the electronic properties and redox potential of the molecule. Introducing electron-withdrawing or electron-donating groups at different positions could modulate activity. nih.gov

Side Chain Modification: The established benefit of a β-methyl group suggests that further exploration of substituents at this position is warranted. Introducing other small alkyl groups or bioisosteres could lead to improved steric and electronic properties for target interaction.

Conformational Restriction: Given the importance of conformation, designing analogs with restricted torsional angles could lock the molecule into a more bioactive conformation, potentially increasing affinity for its biological target.

These ligand-based strategies, which rely on the known SAR of existing active molecules, allow for a rational approach to drug discovery, guiding the synthesis of new derivatives with a higher probability of success. uc.pt

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP functional)

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these investigations, with the B3LYP functional being a common choice for balancing accuracy and computational cost.

Molecular Orbital Analysis

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For nitrostyrene (B7858105) derivatives, the distribution of these orbitals helps to identify the regions most susceptible to nucleophilic or electrophilic attack.

Electron Density Distribution and Reactivity Prediction

The electron density distribution reveals the electron-rich and electron-poor regions of a molecule, which is key to predicting its reactivity. Molecular Electrostatic Potential (MEP) maps are often generated to visualize these regions. For 2-hydroxy-4-methoxy-β-nitrostyrene, the electron-withdrawing nitro group would be expected to create a significant region of low electron density (electrophilic character) at the β-carbon of the vinyl group, making it susceptible to nucleophilic attack. Conversely, the hydroxyl and methoxy (B1213986) groups on the aromatic ring are electron-donating, increasing the electron density of the ring.

Transition State Analysis of Reaction Mechanisms

DFT calculations are a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition states of chemical reactions. This analysis provides insights into the energy barriers and the feasibility of different reaction pathways. For reactions involving 2-hydroxy-4-methoxy-β-nitrostyrene, such as Michael additions or cycloadditions, transition state analysis could determine the preferred stereochemical outcome and the influence of the hydroxyl and methoxy substituents on the reaction rate. The presence of the ortho-hydroxy group can lead to unusual reactivities, such as facilitating C-C bond cleavage after conjugate addition, a phenomenon that could be explored through transition state analysis.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For a molecule like 2-hydroxy-4-methoxy-β-nitrostyrene, docking studies could be performed against various enzymes or receptors to predict its potential biological activities. For instance, studies on similar compounds like 3,4-dimethoxy-β-nitrostyrene derivatives have used molecular docking to investigate their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B). Such simulations would identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations can assess the stability of the ligand-protein complex predicted by docking and provide insights into the conformational changes that may occur upon binding. An MD simulation of 2-hydroxy-4-methoxy-β-nitrostyrene bound to a target protein would help to validate the docking results and provide a more detailed understanding of the binding energetics and the role of solvent molecules.

Chemoinformatics and QSAR Modeling

Chemoinformatics applies computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatics approach that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for 2-hydroxy-4-methoxy-β-nitrostyrene were found, a study on a series of β-nitrostyrene derivatives employed a structure-property-activity relationship (SPAR) approach. This study correlated physicochemical parameters, such as redox potentials and partition coefficients, with the antibacterial activity of the compounds. A QSAR study involving 2-hydroxy-4-methoxy-β-nitrostyrene would require a dataset of structurally related compounds with measured biological activity to develop a predictive model.

Predictive Models for Biological Activity

Computational and theoretical investigations have been employed to develop predictive models for the biological activity of β-nitrostyrene derivatives, including compounds structurally related to 2-hydroxy-4-methoxy-β-nitrostyrene. These models aim to establish a quantitative relationship between the chemical structure and the biological activity, thereby guiding the design of more potent compounds.

A significant approach in this area has been the development of Structure-Property-Activity Relationship (SPAR) models. amanote.comresearchgate.netuc.pt These studies focus on correlating physicochemical parameters of the compounds with their observed biological activities.

Detailed research findings from a study on a series of β-nitrostyrene derivatives have provided insights into the key molecular descriptors influencing their antibacterial activity. uc.pt In this study, a series of β-nitrostyrene and β-methyl-β-nitrostyrene derivatives with varying substitution patterns on the aromatic ring were synthesized and their antibacterial activity was evaluated against several bacterial strains. uc.pt The physicochemical parameters, specifically redox potentials (Ep) and partition coefficients (log P), were determined to be crucial in predicting the antibacterial efficacy. uc.pt

A linear regression analysis was conducted to establish a correlation between these physicochemical parameters and the antibacterial activity, expressed as the minimum inhibitory concentration (MIC). uc.pt The study revealed a clear correlation between the redox potentials and the antibacterial activity of the β-nitrostyrene derivatives. uc.pt This suggests that the electron-accepting ability of the compounds, as measured by their redox potential, plays a significant role in their mechanism of action.

The following tables present the data from the SPAR study on β-nitrostyrene derivatives, which includes compounds analogous to 2-hydroxy-4-methoxy-β-nitrostyrene.

Table 1: Physicochemical Parameters of Selected β-Nitrostyrene Derivatives

CompoundSubstituents (R1, R2)Redox Potential (Ep / V)Partition Coefficient (log P)
IaH, H-1.132.15
IIa3,4-dihydroxy-1.251.58
IIIa3,4-dimethoxy-1.222.29
IVa3-hydroxy-4-methoxy-1.231.94
Va4-hydroxy-3-methoxy-1.201.94

Table 2: Antibacterial Activity (MIC in μg/mL) of Selected β-Nitrostyrene Derivatives

CompoundS. aureus ATCC 29213E. faecalis ATCC 29212E. coli ATCC 25922P. aeruginosa ATCC 27853
Ia128128128>128
IIa6412864>128
IIIa128>128128>128
IVa128128128>128
Va128128128>128

The SPAR analysis indicated that while a direct linear correlation with log P was not as strong, the redox potential was a significant predictor of antibacterial activity. uc.pt The findings suggest that modifications to the electronic environment of the aromatic ring, which in turn affect the redox potential, are a key consideration in the rational design of novel β-nitrostyrene-based antibacterial agents. uc.pt

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes

The primary synthesis of β-nitrostyrene derivatives is the Henry reaction, a nitroaldol condensation between a benzaldehyde (B42025) and a nitroalkane. rsc.org While effective, future research could focus on optimizing this process for 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE to enhance efficiency, yield, and sustainability.

Key research avenues include:

Green Chemistry Approaches: The development of more environmentally friendly synthetic methods is a paramount goal in modern chemistry. Research into microwave-assisted organic synthesis (MAOS) for this specific compound could dramatically reduce reaction times and simplify work-up procedures compared to conventional heating. rsc.org

Catalyst Innovation: Exploring novel catalysts could improve reaction kinetics and selectivity. This includes investigating the efficacy of aminofunctionalized mesoporous materials or other heterogeneous catalysts that can be easily recovered and reused. chemicalbook.com

Asymmetric Synthesis: A major focus of contemporary organic synthesis is the production of enantiomerically pure compounds. Future work could involve the development of chiral organocatalysts to facilitate asymmetric Henry reactions, providing access to specific stereoisomers of derivative compounds, which is crucial for studying biological activity. rsc.org

Synthetic StrategyFocus AreaPotential Advantages
Microwave-Assisted Organic Synthesis (MAOS)Green ChemistryReduced reaction times, increased yields, simplified purification. rsc.org
Heterogeneous CatalysisCatalyst DevelopmentCatalyst reusability, easier product isolation. chemicalbook.com
Chiral OrganocatalysisAsymmetric SynthesisAccess to specific enantiomers for biological evaluation. rsc.org

Exploration of New Chemical Transformations

This compound is a versatile bifunctional intermediate. rsc.org The electron-withdrawing nitro group activates the alkene for various nucleophilic and cycloaddition reactions, while the ortho-hydroxy group can participate in or direct subsequent reactions, leading to complex molecular architectures. rsc.orgnih.gov

Future research can explore:

Cascade/Domino Reactions: Designing one-pot tandem reactions initiated by transformations at the nitrostyrene (B7858105) core. For instance, a Michael addition could be followed by an intramolecular cyclization involving the hydroxy group to rapidly construct complex heterocyclic systems like chromans and benzofurans. rsc.orgmdpi.com

Cycloaddition Reactions: As a dienophile or dipolarophile, the nitrostyrene moiety can participate in Diels-Alder and 1,3-dipolar cycloaddition reactions to build diverse cyclic and polycyclic scaffolds. nih.govmdpi.com The influence of the 2-hydroxy-4-methoxy substitution pattern on the stereoselectivity and regioselectivity of these reactions remains a rich area for investigation.

Unusual Reactivity: The ortho-hydroxy group is known to cause unusual chemical behaviors in nitrostyrenes, such as facilitating C-C bond cleavage after conjugate addition. nih.govmdpi.com A systematic study of these unique reactivities for the 2-hydroxy-4-methoxy analogue could uncover novel transformations and synthetic applications. nih.gov

Identification of Unexplored Biological Targets and Mechanisms

Derivatives of β-nitrostyrene are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netuc.pt However, the specific biological targets and mechanisms of action for this compound are largely uncharacterized.

Potential research directions include:

Broad-Spectrum Biological Screening: Systematically screening the compound against panels of cancer cell lines, pathogenic bacteria (both Gram-positive and Gram-negative), and fungi to identify promising areas of activity. uc.pt

Enzyme Inhibition Assays: Based on activities reported for related compounds, this compound could be tested as an inhibitor of specific enzymes, such as human telomerase or protein-tyrosine phosphatases, which are relevant targets in cancer therapy. uc.pt

Mechanism of Action Studies: For any identified biological activity, subsequent research should focus on elucidating the molecular mechanism. This could involve investigating its effect on cellular pathways like inflammasome activation, apoptosis, or signal transduction cascades. researchgate.net

Design and Synthesis of Advanced Analogues with Enhanced Specificity

Systematic structural modification of the this compound scaffold can lead to the development of advanced analogues with improved potency, selectivity, and pharmacokinetic properties. This relies on establishing a clear structure-property-activity relationship (SPAR). uc.pt

Future synthetic efforts could focus on:

Substitution at the Alkene: Introducing substituents, such as a methyl group at the β-position of the nitroalkene, has been shown to enhance the antibacterial activity in related compounds, particularly against Gram-positive bacteria. researchgate.netuc.pt

Aromatic Ring Modification: Varying the substitution pattern on the phenyl ring can modulate the electronic environment and steric properties of the molecule, which can significantly impact its interaction with biological targets. uc.pt

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups could be explored to fine-tune the reactivity and biological profile of the compound, potentially leading to analogues with different therapeutic applications.

Analogue Design StrategyTarget ModificationRationale/Hypothesized Outcome
Alkene SubstitutionAddition of a β-methyl groupPotential for increased antibacterial potency. researchgate.netuc.pt
Aromatic SubstitutionAltering or adding substituents on the phenyl ringModulate electronic properties to enhance target binding. uc.pt
Bioisosteric ReplacementReplacing the nitro group (e.g., with a cyano group)Fine-tune reactivity and explore new biological activities.

Application in Chemical Biology Probes

A chemical biology probe is a molecule designed to study biological systems, often by identifying the binding partners of a biologically active compound. This compound can serve as a scaffold for the design of such probes.

Research in this area would involve:

Synthesis of Photoaffinity Probes: Incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure. unimi.it Upon UV irradiation, this group forms a highly reactive species that can covalently bond to nearby proteins, allowing for the identification of specific biological targets.

Development of Affinity-Based Probes: Functionalizing the molecule with a reporter tag, such as an alkyne or azide (B81097) for use in click chemistry, or a biotin (B1667282) moiety for affinity purification. These tagged probes could be used in pull-down assays to isolate and identify cellular binding partners.

Contribution to Understanding Fundamental Biological Processes

By identifying the molecular targets and mechanisms of action of this compound and its optimized analogues, this line of research can contribute to a deeper understanding of fundamental biology. If an analogue is found to be a potent and selective inhibitor of a particular enzyme or receptor, it can be used as a chemical tool to probe the role of that protein in cellular signaling, disease progression, and other physiological processes. For example, a selective inhibitor could help delineate the specific contributions of a single enzyme within a complex signaling cascade, providing insights that are often difficult to obtain through genetic methods alone. researchgate.net

Q & A

Q. What are the recommended analytical techniques for characterizing 2-HYDROXY-4-METHOXY-β-NITROSTYRENE, and how do they address structural ambiguity?

  • Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the nitro and methoxy group positions. For example, coupling constants in ¹H NMR can distinguish between ortho, meta, and para substitutions. UV-Vis spectroscopy (200–400 nm) can confirm conjugation patterns, while high-performance liquid chromatography (HPLC) with diode-array detection (DAD) assesses purity. Cross-validate data with infrared (IR) spectroscopy for functional group identification (e.g., nitro stretching at ~1520 cm⁻¹). Reference databases like NIST Chemistry WebBook provide spectral benchmarks for nitroaromatics.

Q. How can researchers optimize synthesis protocols for this compound while minimizing byproducts?

  • Answer : Employ a stepwise nitro-styrene synthesis via Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and nitroethane. Monitor reaction kinetics using in-situ FTIR to track ketone intermediate formation. Solvent selection (e.g., ethanol vs. DMF) impacts reaction rate and byproduct profiles; polar aprotic solvents reduce hydrolysis of nitro groups. Purify via recrystallization (methanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient). Validate purity using melting point analysis and HPLC retention time consistency .

Advanced Research Questions

Q. How should conflicting spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Answer : Contradictions often arise from tautomerism or solvent effects. For instance, enol-keto tautomerism in the styrene backbone can shift NMR peaks. Use deuterated DMSO to stabilize specific tautomers and compare with computational predictions (DFT-based NMR chemical shift calculations). IR discrepancies (e.g., unexpected C=O stretches) may indicate oxidation byproducts; validate via LC-MS to detect molecular ion peaks. Triangulate data using X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental designs are suitable for studying the compound’s photostability under varying UV exposure conditions?

  • Answer : Design a matrix of controlled UV irradiation experiments (e.g., 254 nm vs. 365 nm) in quartz cuvettes. Monitor degradation kinetics via UV-Vis spectroscopy at 30-minute intervals. Include control samples with stabilizers (e.g., BHT) to assess antioxidant efficacy. Use HPLC to quantify degradation products (e.g., nitroso derivatives) and propose mechanisms via LC-MS/MS fragmentation patterns. Environmental factors (oxygen, humidity) should be standardized using glovebox protocols .

Q. How can computational modeling enhance understanding of the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic sites. Compare activation energies for nitro group substitution (e.g., methoxy vs. hydroxyl directing effects). Validate with experimental kinetic studies (e.g., reaction with amines under varying pH). Use solvent continuum models (PCM) to simulate polarity effects. Software like Gaussian or ORCA is recommended for such simulations .

Methodological Guidance

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Answer : Standardize synthesis and purification protocols (e.g., fixed recrystallization solvent ratios). Pre-screen batches via LC-MS for impurity profiles. Use a reference standard (e.g., NIST-traceable material) to normalize bioassay results. For cytotoxicity studies, include internal controls (e.g., doxorubicin) and replicate experiments across multiple cell lines to distinguish compound-specific effects from experimental noise .

Q. How should researchers address discrepancies between in vitro and in silico ADMET predictions?

  • Answer : Reconcile differences by evaluating assay conditions (e.g., protein binding in vitro vs. free concentration in simulations). Use Caco-2 permeability assays to validate computational Papp values. For metabolic stability, compare hepatic microsomal half-lives with CYP450 docking simulations. Apply hierarchical clustering to identify outliers in datasets and refine QSAR models iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.